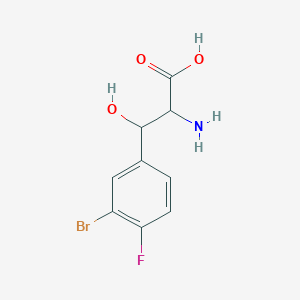
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H9BrFNO3. This compound is notable for its unique structure, which includes both amino and hydroxy functional groups attached to a phenyl ring substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-fluoroaniline to obtain 3-bromo-4-fluoroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding aminonitrile. Hydrolysis of the aminonitrile yields the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 2-Amino-3-(3-bromo-4-fluorophenyl)-3-oxopropanoic acid.
Reduction: 2-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid.
Substitution: 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid.
Applications De Recherche Scientifique
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid exerts its effects is primarily through its interaction with biological molecules. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or modifying their activity. The bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-bromo-4-methylphenyl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C9H9BrFNO3 |
|---|---|
Poids moléculaire |
278.07 g/mol |
Nom IUPAC |
2-amino-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-3-4(1-2-6(5)11)8(13)7(12)9(14)15/h1-3,7-8,13H,12H2,(H,14,15) |
Clé InChI |
NGBBATVLBZUDIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















